Superior Potency over Isopimaric Acid as a GABAA Receptor Potentiator
Sandaracopimaric acid demonstrates significantly greater potency than its direct structural isomer, isopimaric acid, as a positive allosteric modulator of specific GABAA receptor subtypes. This difference is not marginal but represents a clear, quantifiable advantage for studies focused on α2- and α5-containing GABAA receptors [1].
| Evidence Dimension | Potency (EC50) at GABAA receptor subtypes in Xenopus laevis oocytes |
|---|---|
| Target Compound Data | α1β1γ2S: EC50 = 48.1 ± 13.4 μM; α2β2γ2S: EC50 = 31.2 ± 4.8 μM; α5β2γ2S: EC50 = 40.7 ± 14.7 μM |
| Comparator Or Baseline | Isopimaric acid: α1β1γ2S EC50 = 289.5 ± 82.0 μM; α2β2γ2S EC50 = 364.8 ± 85.0 μM; α5β2γ2S EC50 = 317.0 ± 83.7 μM |
| Quantified Difference | Sandaracopimaric acid is 6.0-fold, 11.7-fold, and 7.8-fold more potent than isopimaric acid at α1β1γ2S, α2β2γ2S, and α5β2γ2S subtypes, respectively. |
| Conditions | Xenopus laevis oocytes expressing human GABAA receptor subtypes; two-microelectrode voltage clamp measurements. |
Why This Matters
For researchers investigating GABAergic signaling or screening for subtype-selective modulators, sandaracopimaric acid provides a substantially more potent tool compound than isopimaric acid, enabling experiments at lower, more physiologically relevant concentrations and reducing the risk of off-target effects associated with high doses.
- [1] Zaugg, J., et al. (2011). Identification and Characterization of GABAA Receptor Modulatory Diterpenes from Biota orientalis That Decrease Locomotor Activity in Mice. *Journal of Natural Products*, 74(7), 1656–1660. View Source
